molecular formula C12H13N5O B2511512 (Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide CAS No. 941922-00-5

(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide

Cat. No.: B2511512
CAS No.: 941922-00-5
M. Wt: 243.27
InChI Key: MMSNBWAPRLTVAT-KXFIGUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is a useful research compound. Its molecular formula is C12H13N5O and its molecular weight is 243.27. The purity is usually 95%.
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Biological Activity

(Z)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)but-2-enamide is a compound that belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

The molecular formula of this compound is C12H13N5O, with a molecular weight of 243.27 g/mol. The compound features a tetrazole ring, which is significant for its biological activity due to its ability to interact with various biomolecules and enzymes .

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with tetrazole moieties exhibit significant antibacterial and antifungal activities. For instance, a series of tetrazole compounds were evaluated for their efficacy against various bacterial strains, demonstrating zones of inhibition that suggest strong antimicrobial potential .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamideBacillus subtilis100 μg/mL
This compoundStaphylococcus aureusTBD
Various Tetrazole DerivativesEscherichia coliTBD

Anti-inflammatory and Analgesic Properties

Tetrazole derivatives have also shown promise in anti-inflammatory and analgesic applications. Studies indicate that certain substituted tetrazoles can significantly reduce inflammation in various models, suggesting potential therapeutic uses in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of tetrazole derivatives is another area of interest. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, some tetrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety can interact with enzymes involved in various biochemical pathways. For example, it may act as an inhibitor for xanthine oxidase, a target for gout treatment .
  • Cell Membrane Interaction : Due to its lipophilic nature, this compound may effectively penetrate cell membranes, enhancing its bioavailability and therapeutic efficacy.
  • Binding Affinity : The structural features of the compound allow it to bind selectively to specific receptors or proteins involved in disease processes, thereby modulating their activity.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various settings:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent .
  • Inflammation Models : Experimental models showed that treatment with this compound resulted in reduced markers of inflammation, indicating its potential utility in managing inflammatory disorders .
  • Cancer Cell Lines : In vitro studies on cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis at specific concentrations .

Properties

IUPAC Name

(Z)-N-[(1-phenyltetrazol-5-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-2-6-12(18)13-9-11-14-15-16-17(11)10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,13,18)/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSNBWAPRLTVAT-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.